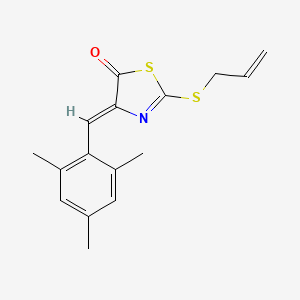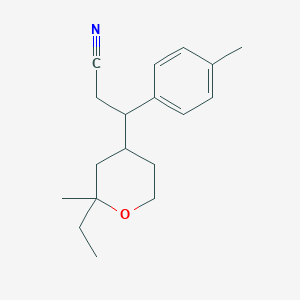![molecular formula C21H17F2NOS B5062783 N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5062783.png)
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide, commonly known as DFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
DFB exerts its effects through the inhibition of certain enzymes and receptors in the body. In cancer cells, DFB inhibits the activity of histone deacetylases (HDACs), enzymes that play a role in the regulation of gene expression. In neurodegenerative diseases, DFB inhibits the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In infectious diseases, DFB inhibits the activity of fungal lanosterol 14α-demethylase and bacterial enoyl-acyl carrier protein reductase, enzymes that are essential for the survival of these microorganisms.
Biochemical and Physiological Effects
DFB has been shown to have various biochemical and physiological effects in the body. In cancer cells, DFB induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In neurodegenerative diseases, DFB increases the levels of acetylcholine in the brain, which improves cognitive function. In infectious diseases, DFB inhibits the growth of microorganisms by disrupting their cellular processes.
実験室実験の利点と制限
DFB has several advantages for lab experiments, including its high potency and specificity for certain enzymes and receptors. However, DFB also has limitations, including its toxicity at high doses and its potential for off-target effects.
将来の方向性
DFB has several potential future directions for research, including its use as a treatment for cancer, neurodegenerative diseases, and infectious diseases. Additionally, DFB could be studied for its potential as a tool for understanding the role of HDACs, AChE, and other enzymes and receptors in various physiological processes.
合成法
DFB is synthesized through a multistep process that involves the reaction of 3,4-difluoroaniline with 4-methylbenzenethiol to form N-(3,4-difluorophenyl)-4-(methylthio)aniline. This intermediate product is then reacted with benzoyl chloride to form N-(3,4-difluorophenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide.
科学的研究の応用
DFB has been studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, DFB has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In neuroscience, DFB has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In infectious diseases, DFB has been shown to have antimicrobial properties against bacteria and fungi.
特性
IUPAC Name |
N-(3,4-difluorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2NOS/c1-14-2-9-18(10-3-14)26-13-15-4-6-16(7-5-15)21(25)24-17-8-11-19(22)20(23)12-17/h2-12H,13H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLMWCNMUFVMVER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}phenol](/img/structure/B5062709.png)
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoate](/img/structure/B5062714.png)
![N-cyclopropyl-3-{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5062734.png)
![(1R*,3S*,6R*,8S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-azatricyclo[4.3.1.1~3,8~]undecane](/img/structure/B5062743.png)
![N-[2-(2-chloro-4-methylphenoxy)ethyl]-1-butanamine hydrochloride](/img/structure/B5062749.png)
![N-{1-[1-(4-hydroxy-3,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5062757.png)


![N~1~-[2-(benzylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5062772.png)
![2-(4-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-ethoxyphenoxy)acetamide](/img/structure/B5062778.png)
![17-(3-acetylphenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5062779.png)
![4-[(5-chloro-2-methoxyphenyl)sulfonyl]thiomorpholine](/img/structure/B5062791.png)
![N-{[5-(2-pyrimidinylthio)-2-furyl]methyl}-2-pyridinamine trifluoroacetate](/img/structure/B5062799.png)
![4-[benzyl(methylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5062802.png)